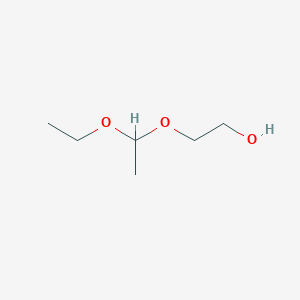
1,1,3-Trimethyl-1,2-dihydrosilete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-1,2-dihydrosilete is a unique organosilicon compound characterized by its three methyl groups attached to a silicon atom within a dihydrosilete ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2-dihydrosilete typically involves the reaction of trimethylchlorosilane with a suitable nucleophile under controlled conditions. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or alkoxides, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and related reduced silicon compounds.
Substitution: Various substituted silanes and siloxanes.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-1,2-dihydrosilete has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance materials, such as silicone elastomers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-1,2-dihydrosilete involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can participate in various chemical reactions, such as hydrosilylation and cross-coupling, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Trimethyl-1,2-dihydronaphthalene: Similar in structure but contains a naphthalene ring instead of a silete ring.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,1,3-Trimethyl-1,2-dihydrosilete is unique due to its silicon-containing ring structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and biocompatibility.
Eigenschaften
CAS-Nummer |
66222-36-4 |
|---|---|
Molekularformel |
C6H12Si |
Molekulargewicht |
112.24 g/mol |
IUPAC-Name |
1,1,3-trimethyl-2H-silete |
InChI |
InChI=1S/C6H12Si/c1-6-4-7(2,3)5-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
XVRJUZTVXLWZGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[Si](C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

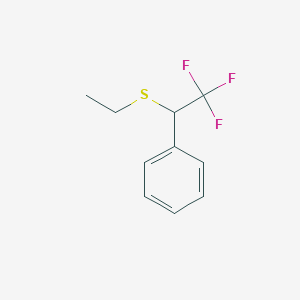
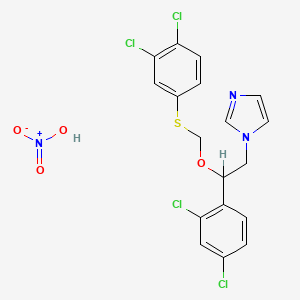

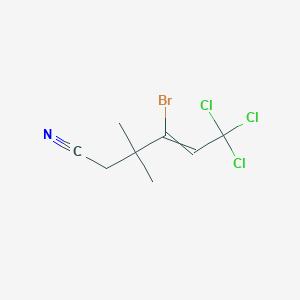
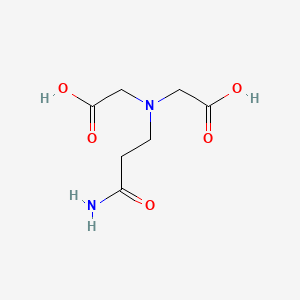
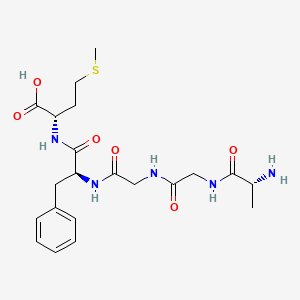

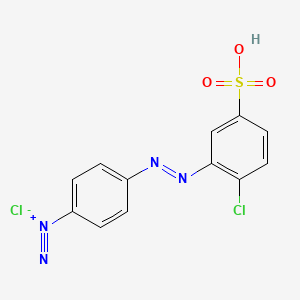
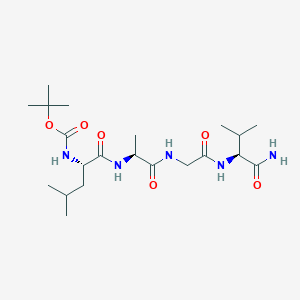
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
